molecular formula C25H28N6O4 B2532847 N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1242903-32-7

N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Cat. No.: B2532847
CAS No.: 1242903-32-7
M. Wt: 476.537
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a sophisticated chemical entity belonging to the [1,2,4]triazolo[4,3-a]quinazolinone class of heterocyclic compounds, which are recognized for their significant pharmacological potential. This specific derivative is designed for investigative applications in medicinal chemistry and biochemical research, particularly in the study of enzyme inhibition. Compounds within this structural family have been extensively studied as potent inhibitors of various kinase enzymes [Source: ScienceDirect, Quinazoline] . The core triazoloquinazolinone scaffold is known to interact with the ATP-binding sites of kinases, making it a valuable template for the development of targeted therapeutic agents [Source: PMC, Kinase Inhibitor Review] . The structural complexity of this molecule, featuring a butan-2-yl side chain and a 3-methylphenyl carbamoylmethyl substitution, suggests its utility as a key intermediate or a lead compound in drug discovery programs focused on areas such as oncology and inflammatory diseases. Researchers can employ this reagent to probe complex signal transduction pathways, elucidate the structure-activity relationships (SAR) of kinase inhibitors, and develop novel probes for cellular target engagement studies. Its research value lies in its ability to serve as a precise tool for modulating specific enzymatic activity in experimental models, thereby facilitating a deeper understanding of disease mechanisms.

Properties

IUPAC Name

N-butan-2-yl-3-[2-[2-(3-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4/c1-4-17(3)26-21(32)12-13-29-23(34)19-10-5-6-11-20(19)31-24(29)28-30(25(31)35)15-22(33)27-18-9-7-8-16(2)14-18/h5-11,14,17H,4,12-13,15H2,1-3H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLCARWUULPIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₃₇H₄₅ClN₆O₅ and a molecular weight of 689.25 g/mol. Its structure includes a triazole ring fused with a quinazoline moiety, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit potent antibacterial effects against several strains of bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • The compound's mechanism involves binding to critical bacterial targets such as DNA gyrase, leading to inhibition of bacterial replication .

Antifungal Activity

The compound also shows antifungal properties:

  • It has demonstrated activity against fungi of the genus Candida, with significant inhibition zones observed in growth assays .
  • Comparative studies reveal that certain derivatives have higher antifungal activity than standard treatments like fluconazole.

Anticancer Activity

The anticancer potential of this compound has been explored:

  • In vitro studies show cytotoxic effects on various cancer cell lines with IC₅₀ values indicating effective concentrations .
  • The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring enhance anticancer efficacy .

Research Findings and Case Studies

Activity Target Organisms MIC/IC₅₀ Values Notes
AntibacterialPseudomonas aeruginosa0.21 µMEffective against Gram-negative bacteria
Escherichia coli0.21 µMMechanism involves DNA gyrase inhibition
AntifungalCandida spp.VariesHigher activity than fluconazole
AnticancerVarious cancer cell linesIC₅₀ < 10 µMSignificant cytotoxicity observed

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between the compound and its biological targets:

  • The compound forms multiple hydrogen bonds with key residues in DNA gyrase and exhibits favorable binding energies comparable to known antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Core Structural Variations

The triazoloquinazoline scaffold is shared with compounds like 3-[2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide (CAS 1112308-30-1, ). Key differences include:

  • N-alkyl substitution : The target compound features a butan-2-yl group, whereas the analog has a propan-2-yl group. This difference in alkyl chain length may influence lipophilicity (logP) and metabolic stability.
  • Aromatic substitution : The carbamoylmethyl group in the target is attached to a 3-methylphenyl ring, while the analog has a 4-methylbenzyl group. The position of the methyl group on the phenyl ring could alter steric and electronic interactions with biological targets .

Functional Group Modifications

  • Triazole-linked quinazolinones: Compounds like 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one () replace the triazoloquinazoline core with a triazole-quinazoline hybrid.
  • Carbamoyl vs. ester substituents : Derivatives such as 6-cinnamoyl-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one () substitute the carbamoylmethyl group with cinnamoyl esters. Ester groups may enhance solubility but reduce hydrolytic stability compared to carbamates .

Pharmacokinetic and Bioactivity Insights

While direct ADME data for the target compound are unavailable, structural analogs provide clues:

  • Tetrazole-containing analogs () exhibit moderate antioxidant activity in DPPH assays, suggesting that electron-rich substituents (e.g., carbamoylmethyl) may enhance radical scavenging.
  • The 3-methylphenyl group in the target compound may improve metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ), as methyl groups are less prone to oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.